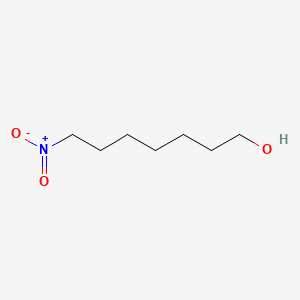

1-Heptanol, 7-nitro-

Description

1-Heptanol (CAS 111-70-6; molecular formula C₇H₁₆O) is a primary aliphatic alcohol with a seven-carbon chain and a hydroxyl group at the terminal position. It occurs naturally in various biological and industrial contexts, including human volatile organic compound (VOC) emissions, plant extracts, and food products. Its chemical structure enables diverse applications, ranging from fragrance components to membrane biology research.

Properties

CAS No. |

133088-94-5 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.2 g/mol |

IUPAC Name |

7-nitroheptan-1-ol |

InChI |

InChI=1S/C7H15NO3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2 |

InChI Key |

NSQGVCPOJCWINW-UHFFFAOYSA-N |

SMILES |

C(CCC[N+](=O)[O-])CCCO |

Canonical SMILES |

C(CCC[N+](=O)[O-])CCCO |

Other CAS No. |

133088-94-5 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

1-Heptanol, 7-nitro- is utilized in organic synthesis as a versatile building block. Its structure allows it to participate in various chemical reactions, including:

- Hydrogenation Reactions : The compound can be involved in borrowing hydrogen processes, which are crucial for synthesizing complex organic molecules. This method allows for the selective functionalization of alcohols into more reactive intermediates such as amines and aldehydes .

- Synthesis of Pharmaceuticals : The compound's derivatives have been explored for their potential to resemble active pharmaceutical ingredients (APIs). For instance, the synthesis of molecules similar to resveratrol has been reported, which is significant in treating conditions like Alzheimer's disease .

Solvent Applications

Long-chain alkan-1-ols, including 1-heptanol, 7-nitro-, have been studied for their role as solvents in various chemical processes:

- Carbon Quantum Dots (CQDs) Synthesis : Research indicates that 1-heptanol can be employed as a solvent in the synthesis of luminescent carbon quantum dots. These CQDs exhibit strong photoluminescence properties, making them useful in optoelectronic applications and bioimaging .

- Environmental Chemistry : The solvent properties of 1-heptanol facilitate the agglomeration of carbon precursors during CQD synthesis. It helps maintain a stable dispersion of nanoparticles, which is critical for achieving desired optical properties .

Environmental Applications

The environmental impact and degradation pathways of 1-heptanol have been subjects of study:

- Pollutant Removal : Studies have demonstrated that gliding arc discharge can effectively degrade 1-heptanol and other model pollutants in aqueous solutions. This method involves the desorption of the liquid phase to the gas phase, followed by oxidation processes that help in pollutant removal .

- Biodegradability Studies : Research indicates that long-chain alcohols like 1-heptanol undergo specific degradation mechanisms when exposed to environmental conditions. Understanding these pathways is essential for assessing their environmental safety and potential ecological impacts .

Case Study 1: Synthesis of Resveratrol Derivatives

A study showcased the use of 1-heptanol derivatives in synthesizing compounds resembling resveratrol through palladium-catalyzed reactions. The resulting compounds demonstrated significant biological activity relevant to neurodegenerative diseases, highlighting the compound's potential in pharmaceutical development .

Case Study 2: Carbon Quantum Dots

In another case, researchers utilized 1-heptanol as a solvent for synthesizing yellow-emitting carbon quantum dots. The study detailed how varying the chain length of alkan-1-ols influenced the size and luminescence properties of CQDs, indicating that 1-heptanol could optimize synthesis conditions for enhanced photoluminescence .

Comparison with Similar Compounds

Key Properties and Occurrence

- Biological Significance: 1-Heptanol is emitted from human skin and correlates with menstrual cycle phases and progesterone levels .

- Aroma Contributions: It imparts green, chemical notes in black tea (e.g., Chinese Gongfu black tea) and violet-herbal nuances in beer .

- Industrial Applications : Used in food and fragrance industries, though its inhibitory effects on mast cell functions (e.g., degranulation, ROS production) warrant caution .

- Natural Sources: Identified in Swietenia macrophylla nanoparticles, apples, and traditional fermented foods like nian zhuan .

Comparison with Structurally Similar Compounds

1-Heptanol shares functional and structural similarities with other medium-chain alcohols, such as 1-hexanol (C₆), 1-octanol (C₈), and 1-nonanol (C₉). Below is a detailed comparison of their properties and applications.

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight | Boiling Point (°C) | Solubility (Water) | Key Odor Descriptors |

|---|---|---|---|---|---|

| 1-Hexanol | C₆H₁₄O | 102.17 | 157 | Slightly soluble | Grassy, fruity |

| 1-Heptanol | C₇H₁₆O | 116.20 | ~175 | Slightly soluble | Green, chemical, violet-herbal |

| 1-Octanol | C₈H₁₈O | 130.23 | 195 | Insoluble | Oily, nutty, coconut-like |

| 1-Nonanol | C₉H₂₀O | 144.25 | 215 | Insoluble | Fresh, fatty |

Insecticidal Activity

- 1-Heptanol: No larvicidal activity against Aedes aegypti at 125 ppm .

- 1-Octanol and 1-Decanol: Significant mortality (~50–100%) at the same concentration .

Membrane Interactions

- 1-Heptanol: Increases membrane fluidity, disrupts FcεRI and ORAI1 dynamics in mast cells, and inhibits calcium signaling .

- 1-Hexanol: Commonly associated with lipid oxidation in food products but lacks documented membrane-modulating effects .

Aroma and Flavor Contributions

Sources :

Role in Mast Cell Inhibition

1-Heptanol (10–50 μM) disrupts mast cell effector functions via:

- Membrane Hyperfluidization : Enhanced lateral mobility of FcεRI and ORAI1 .

- Inhibition Pathways : Reduced degranulation (β-hexosaminidase release), ROS production, and TNF-α expression .

- Thermal Sensitivity : Synergizes with elevated temperatures to induce HSP70, further suppressing cytokine release .

Flavor Chemistry in Food Systems

- Apple Varieties: 1-Heptanol correlates with aldehyde/alcohol-like flavors in Malus domestica cultivars like MG and HAH .

- Traditional Foods : Contributes green odor in nian zhuan (fermented wheat product), peaking during the MSM processing stage .

Limitations and Contradictions

- Context-Dependent Activity: While inactive against mosquito larvae , 1-heptanol exhibits potent bioactivity in mammalian systems .

- Odor Variability : Its perceived aroma shifts from "chemical" in tea to "herbal" in beer, likely due to matrix effects or concentration differences .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-nitro-1-heptanol, and how can purity be optimized for experimental reproducibility?

- Methodology : Synthesis typically involves nitration of 1-heptanol using nitric acid under controlled temperatures (0–5°C) to minimize byproducts like nitroso compounds. Purification is achieved via silica gel column chromatography (hexane/ethyl acetate gradient) followed by recrystallization in non-polar solvents. The nitro group’s electron-withdrawing nature necessitates inert atmospheres to prevent oxidation during synthesis. Structural confirmation requires IR (C-NO₂ stretch at ~1520 cm⁻¹) and mass spectrometry .

Q. How do researchers characterize 7-nitro-1-heptanol using NMR spectroscopy, and what challenges arise due to the nitro group?

- Methodology : In ¹H NMR, the nitro group deshields adjacent protons (e.g., H-6 and H-7), causing downfield shifts (~4.2–4.5 ppm for H-7). Overlapping signals in aliphatic regions (1.2–1.8 ppm) require high-field instruments (≥400 MHz) and deuterated solvents (CDCl₃) for resolution. ¹³C NMR distinguishes carbons near the nitro group (C-7 at ~70 ppm vs. C-1 at ~60 ppm in 1-heptanol). Integration errors due to NOE suppression are mitigated by inverse-gated decoupling .

Q. What safety protocols are critical when handling 7-nitro-1-heptanol in laboratory settings?

- Methodology : Use nitrile gloves (11–13 mil) and butyl rubber gloves (12–15 mil) during spills. Avoid inhalation (use fume hoods) and direct skin contact (wash with soap/water). Storage requires inert atmospheres (N₂) at 2–8°C to prevent decomposition. Ecological disposal follows EPA guidelines for nitroalkanes .

Advanced Research Questions

Q. How can molecular dynamics simulations predict thermodynamic properties (e.g., vapor-liquid equilibrium) of 7-nitro-1-heptanol?

- Methodology : Transferable force fields (e.g., TAMie) optimized for 1-heptanol’s hydroxyl group are adapted by adding parameters for the nitro group’s dipole moment (∼3.5 D). Simulations using GROMACS or LAMMPS predict saturation vapor pressures within ±5% of experimental data. Validation involves comparing simulated density (0.982±0.06 g/cm³ predicted) with pycnometry measurements .

Q. What methodologies resolve contradictions in adsorption data for 7-nitro-1-heptanol as a partitioning tracer in environmental studies?

- Methodology : Adsorption discrepancies arise from pH-dependent nitro group ionization. Batch experiments quantify partition coefficients (log Kₒw ≈ 2.1) via HPLC-UV. Retardation factors (R) in column studies are normalized against inert tracers (e.g., IPA). Discrepancies >10% require re-evaluating soil organic carbon content using the Karickhoff model .

Q. How does the nitro group influence phase equilibria of 7-nitro-1-heptanol in ternary systems (e.g., CO₂ + solvent mixtures)?

- Methodology : High-pressure view cells measure liquid-liquid equilibria (LLE) at 40–100 bar. The nitro group increases polarity, reducing CO₂ solubility by 15–20% compared to 1-heptanol. Activity coefficients are modeled with the NRTL equation, incorporating binary interaction parameters from vapor-liquid equilibrium (VLE) data .

Q. What advanced NMR techniques deconvolute signal overlap in 7-nitro-1-heptanol spectra?

- Methodology : 2D HSQC and HMBC resolve overlapping ¹H and ¹³C signals near the nitro group. Selective NOESY suppresses spin diffusion artifacts. For quantitative analysis, relaxation agents (Cr(acac)₃) reduce T₁ delays. Dynamic nuclear polarization (DNP) enhances sensitivity for low-concentration samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.